Cas no 1803780-12-2 (Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C14H14F3NO2/c1-3-10-5-9(8-18)6-11(7-12(19)20-4-2)13(10)14(15,16)17/h5-6H,3-4,7H2,1-2H3
- InChI Key: RBRNCZHWZLRKKK-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(C#N)=CC=1CC)CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 386
- XLogP3: 3.5
- Topological Polar Surface Area: 50.1
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022879-250mg |
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate |
1803780-12-2 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
| Alichem | A015022879-500mg |
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate |
1803780-12-2 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
| Alichem | A015022879-1g |
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate |
1803780-12-2 | 97% | 1g |
1,579.40 USD | 2021-05-31 |
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1803780-12-2): A Comprehensive Overview
Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1803780-12-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its complex aromatic structure and functional groups, exhibits a unique set of properties that make it valuable for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate consists of a phenyl ring substituted with a cyano group at the 5-position, an ethyl group at the 3-position, and a trifluoromethyl group at the 2-position. This arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a promising candidate for further investigation in drug discovery and synthetic chemistry.
In recent years, there has been growing interest in the development of compounds that incorporate trifluoromethyl groups. The trifluoromethyl (-CF₃) moiety is known to enhance metabolic stability, lipophilicity, and binding affinity, which are critical factors in the design of effective pharmaceuticals. The presence of this group in Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate contributes to its potential as a building block for more complex molecules with improved pharmacokinetic profiles.
The cyano (-CN) group in the compound's structure also plays a significant role in its chemical behavior. Cyano groups are often involved in various biochemical pathways and can serve as important intermediates in synthetic reactions. The combination of the cyano and trifluoromethyl groups in Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate suggests that it may exhibit unique interactions with biological targets, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate is its potential application in the synthesis of novel pharmaceuticals. Researchers have been exploring its use as an intermediate in the preparation of more complex molecules with therapeutic potential. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors that are implicated in various diseases, including cancer and inflammatory disorders.
The ethyl group at the 3-position of the phenyl ring adds another layer of complexity to the compound's structure. Ethyl groups are commonly used in organic synthesis due to their ease of introduction and removal, which makes them versatile tools for modifying the properties of molecules. In the context of Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate, this ethyl group could be further functionalized to create a wide range of derivatives with tailored biological activities.
Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of organic compounds. The unique combination of functional groups in Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate makes it an attractive candidate for such investigations. By studying how these groups interact with biological targets, researchers can gain insights into how to design more effective drugs.
In addition to its potential as a pharmaceutical intermediate, Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate has also shown promise in other areas of chemical research. For example, it has been used as a starting material for synthesizing more complex organic molecules, including polymers and specialty chemicals. Its unique reactivity makes it a valuable tool for chemists who are exploring new synthetic pathways.
The growing body of research on Ethyl 5-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate underscores its importance as a versatile chemical entity. As our understanding of its properties and reactivity continues to expand, so too will its applications in pharmaceuticals, materials science, and other fields. This compound exemplifies the kind of innovative chemistry that is driving advancements in modern science.
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